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Compound of Interest

Compound Name: Interleukin II (60-70)

Cat. No.: B15609400 Get Quote

Technical Support Center: Interleukin II (60-70)
Peptide
Welcome to the technical support center for the Interleukin II (60-70) peptide. This resource

provides researchers, scientists, and drug development professionals with comprehensive

guidance on the solubility and stability of this peptide.

Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and what are the basic physicochemical properties of the

Interleukin II (60-70) peptide?

The Interleukin II (60-70) peptide is an 11-amino acid fragment of the full-length IL-2 protein.

[1][2]

Sequence: Leu-Thr-Phe-Lys-Phe-Tyr-Met-Pro-Lys-Lys-Ala[1]

Molecular Weight: Approximately 1373.74 Da[1]

Based on its sequence, we can predict its key properties, which are summarized in the table

below.
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Property Predicted Value / Characteristic

Net Charge (at pH 7) +3 (Basic Peptide)

Isoelectric Point (pI) High (predicted > 9.5)

Hydrophobicity
High (Contains 7 hydrophobic or aromatic

residues: L, F, F, Y, M, P, A)

Special Residues
Contains Methionine (Met), which is susceptible

to oxidation.[3][4]

Recommended Solvent Class

Acidic buffers are recommended due to its basic

nature.[3][5] Organic co-solvents may be

needed for high concentrations due to its

hydrophobicity.

Q2: How should I dissolve the lyophilized Interleukin II (60-70) peptide?

Due to its basic and hydrophobic nature, a systematic approach is recommended. Always test

solubility with a small amount of the peptide first.[5]

Start with an Acidic Solution: Since the peptide has a net positive charge, it is considered

basic. Attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid or 0.1%

trifluoroacetic acid (TFA), and then dilute with sterile water or your experimental buffer to the

desired concentration.[5]

Use Organic Co-solvents if Necessary: If the peptide does not dissolve in an acidic aqueous

solution due to its high hydrophobicity, you may need to use an organic solvent. First,

dissolve the peptide in a minimal amount of DMSO. Then, slowly add your aqueous buffer to

the DMSO stock with gentle vortexing. Do not add the aqueous buffer too quickly, as this can

cause the peptide to precipitate.

Sonication: If you observe particulates, brief sonication (e.g., 3 cycles of 10 seconds on ice)

can help break up aggregates and aid dissolution.[5]

Q3: What factors can affect the stability of the IL-2 (60-70) peptide in solution?

Several factors can impact the stability of the peptide in solution:
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pH: Storing peptide solutions in a slightly acidic buffer (pH 5-6) is generally recommended to

maintain stability and prevent microbial growth.[4]

Oxidation: The peptide contains a Methionine (Met) residue, which is prone to oxidation.[3] It

is highly recommended to use sterile, oxygen-free buffers for reconstitution and storage.

Temperature: For short-term storage (hours to days), keep the peptide solution at 4°C. For

long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C.

[1][3]

Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to

degradation and aggregation. It is critical to prepare single-use aliquots to avoid this.[1][3][4]

Aggregation: As a fragment of IL-2, which is known to have aggregation-prone regions, this

peptide may self-associate, especially at high concentrations or in certain buffers like PBS.

Aggregation can lead to precipitation and loss of activity.

Q4: How should I store the lyophilized powder and prepared stock solutions?

Proper storage is critical to maintaining the peptide's integrity.

Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C in a desiccator, protected

from light.[4] Before opening, allow the vial to warm to room temperature in a desiccator to

prevent condensation.[3] Under these conditions, the powder can be stable for several

years.

Peptide Solutions: Storing peptides in solution is not recommended for the long term.[4] If

necessary, prepare single-use aliquots and store them at -20°C (or preferably -80°C). Use

sterile, slightly acidic buffers (pH 5-6).[4] Avoid using frost-free freezers, as their temperature

cycles can degrade the peptide.

Troubleshooting Guide
Problem: The peptide won't dissolve in my aqueous buffer (e.g., PBS).

Cause: The IL-2 (60-70) peptide is basic and hydrophobic. Neutral buffers like PBS (pH 7.4)

are not ideal for initial solubilization, as the peptide's low solubility at this pH can lead to
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aggregation.

Solution:

Use a dilute acid like 10% acetic acid to dissolve the peptide first.[5]

Alternatively, use a minimal volume of an organic solvent like DMSO to create a

concentrated stock solution.

Once dissolved, you can slowly dilute this stock into your final experimental buffer. If

precipitation occurs, you may need to reduce the final concentration or increase the

percentage of the organic co-solvent.

Problem: My peptide solution is cloudy or has visible precipitates.

Cause: This indicates either poor solubility or aggregation. Aggregation can be triggered by

suboptimal pH, high concentration, or the presence of certain salts.

Solution:

Centrifuge the vial to pellet any undissolved material before use.

Try brief sonication to redissolve the peptide.[5]

For future preparations, reconsider your solubilization strategy. You may need a stronger

organic solvent, a more acidic initial dissolving solution, or a lower final concentration.

Evaluate your buffer. Studies on full-length IL-2 have shown it has a tendency to

aggregate in PBS, while it remains more stable in 100 mM acetic acid.

Problem: I am seeing a loss of activity in my experiments over time.

Cause: This suggests the peptide is degrading in solution. Common causes include oxidation

of the Methionine residue, hydrolysis, or adsorption to container surfaces. Storing at an

inappropriate pH or temperature can accelerate degradation.

Solution:
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Prevent Oxidation: Prepare fresh solutions for each experiment using degassed, oxygen-

free buffers.

Optimize Storage: Ensure stock solutions are aliquoted and stored at -80°C. Avoid

repeated freeze-thaw cycles.[1]

Check pH: Verify that the pH of your final solution is in the stable range (ideally pH 5-6).

Assess Purity: Use an analytical technique like RP-HPLC to check the purity of your stock

solution and identify potential degradation products.[1]

Experimental Protocols & Visualizations
Protocol 1: Standardized Peptide Solubility Testing
This protocol provides a systematic way to determine the best solvent for the IL-2 (60-70)

peptide.

Preparation: Aliquot approximately 1 mg of the lyophilized peptide into several sterile

microcentrifuge tubes. Allow one tube to warm to room temperature in a desiccator.

Step 1 (Water): Add a small volume of sterile, deionized water to achieve a high

concentration (e.g., 10 mg/mL). Vortex gently. If it doesn't dissolve, proceed to the next step.

Step 2 (Acidic Solution): To the same tube, add 10% acetic acid dropwise while vortexing

until the peptide dissolves. Note the approximate volume needed. This confirms the peptide's

basic nature.

Step 3 (Organic Solvent - if needed): If the peptide is still insoluble or forms a gel (common

with hydrophobic peptides), use a fresh 1 mg aliquot. Add a minimal volume (e.g., 20-50 µL)

of high-purity DMSO and vortex until fully dissolved.

Dilution: Once a clear stock is achieved (from Step 2 or 3), perform serial dilutions with your

target experimental buffer. Observe for any signs of precipitation at each dilution step to

determine the maximum soluble concentration in your final buffer.

Record Keeping: Document the solvent system, final concentration, and any observations

(e.g., clarity, precipitation).
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Solubilization Workflow

Start: Lyophilized
IL-2 (60-70) Peptide

Attempt to dissolve in
sterile dH2O (1-10 mg/mL)

Is the solution clear?

Add 10% Acetic Acid
dropwise with vortexing

No

Success!
Proceed to dilute slowly

into final buffer.

Yes

Is the solution clear?

Use new aliquot.
Add minimal DMSO

(e.g., 20-50 µL)

No

Yes

Is the solution clear?

Yes

Consult specialist.
Consider alternative solvents
(DMF, NMP) or denaturants.

No
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Caption: Decision workflow for solubilizing the IL-2 (60-70) peptide.

Protocol 2: Assessing Peptide Stability with RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method to

assess peptide purity and stability.[1] It separates the intact peptide from degradation products.

Sample Preparation:

Prepare a stock solution of the IL-2 (60-70) peptide in a suitable buffer (e.g., 10mM Acetic

Acid).

Divide the stock into multiple aliquots for different conditions (e.g., 4°C vs. 37°C) and time

points (e.g., 0, 24, 48, 72 hours).

At each time point, retrieve an aliquot and dilute it to a suitable concentration for HPLC

analysis (e.g., 0.1 mg/mL).

HPLC Method:

Column: C18 wide-pore column (e.g., 4.6 x 250 mm).

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A typical gradient would run from 5% to 80% Mobile Phase B over 30-60

minutes to elute the hydrophobic peptide.

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 214 nm or 280 nm.

Data Analysis:

Inject the T=0 sample to establish the initial purity and retention time of the intact peptide.

The peak area represents 100% at the start.

For subsequent time points, inject the samples and integrate the peak areas.
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Calculate the percentage of intact peptide remaining by comparing its peak area to the

total area of all peaks in the chromatogram.

The appearance of new peaks or a decrease in the main peak's area indicates

degradation.

Experimental Workflow for Stability Analysis

1. Prepare Peptide Stock
in chosen buffer

2. Aliquot for Time Points
(T=0, T=24h, T=48h...)

& Conditions (4°C, 37°C)

3. Incubate Samples
at specified temperatures

4. Analyze by RP-HPLC
at each time point

5. Integrate Peak Areas
& Calculate % Intact Peptide 6. Report Stability Profile

Click to download full resolution via product page

Caption: Workflow for conducting a time-course stability study using RP-HPLC.

Factors Influencing Peptide Stability
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Caption: Key factors that can negatively impact peptide stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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